

Mycmi-6 solubility and preparation for experiments

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Compound of Interest					
Compound Name:	Mycmi-6				
Cat. No.:	B609375	Get Quote			

Application Notes and Protocols for Mycmi-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycmi-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2][3] By binding to the bHLHZip domain of MYC, **Mycmi-6** effectively blocks MYC-driven transcription, leading to the inhibition of tumor cell growth and induction of apoptosis in a MYC-dependent manner.[1][2][3] These application notes provide detailed information on the solubility of **Mycmi-6** and protocols for its use in key in vitro and in vivo experiments.

Physicochemical and Pharmacological Properties



Property	Value	Reference
Molecular Formula	C20H19N7O	[1]
Molecular Weight	373.41 g/mol	[1]
CAS Number	681282-09-7	[1]
Mechanism of Action	Inhibits MYC:MAX protein interaction	[1][2]
Binding Affinity (Kd)	1.6 μM (to MYC bHLHZip domain)	[1][2]
IC ₅₀ (MYC:MAX interaction)	<1.5 μM (isPLA), 3.8 μM (heterodimer formation)	[2][4]
Gl50 (Growth Inhibition)	<0.4 μM to 0.5 μM in various cancer cell lines	[2][5]

Solubility Data

Proper dissolution of **Mycmi-6** is critical for experimental success. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by moisture.[1]



Solvent	Solubility	Concentration	Notes	Reference
DMSO	38 mg/mL	101.76 mM	Use fresh, moisture-free DMSO. Sonication may be required.	[1]
2.4 mg/mL	6.43 mM	Ultrasonic treatment recommended.	[2]	
2.3 mg/mL	6.16 mM	Sonication is recommended.	[3]	
Water	Insoluble	-	-	[1]
Ethanol	Insoluble	-	-	[1]
0.5% CMC- Na/saline	5.56 mg/mL	14.89 mM	Forms a suspension; requires sonication.	[2]

Experimental ProtocolsPreparation of Stock Solutions

- 1. High Concentration DMSO Stock (for in vitro use):
- To prepare a 10 mM stock solution, dissolve 3.73 mg of Mycmi-6 in 1 mL of fresh, anhydrous DMSO.
- Vortex and/or sonicate briefly to ensure complete dissolution.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C for up to 1 month or -80°C for up to 1 year.[1]



- 2. In Vivo Formulation 1 (with PEG300 and Tween80): This formulation is suitable for intraperitoneal (i.p.) injection. The following protocol is for preparing a 1 mL working solution.
- Start with a clarified stock solution of Mycmi-6 in DMSO (e.g., 38 mg/mL).
- In a sterile tube, add 50 μL of the 38 mg/mL Mycmi-6 DMSO stock.
- Add 400 μL of PEG300 and mix until the solution is clear.
- Add 50 μL of Tween80 and mix until the solution is clear.
- Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL.
- Mix thoroughly. The solution should be used immediately for optimal results.[1]
- 3. In Vivo Formulation 2 (with Corn Oil): This formulation is an alternative for in vivo administration. The following protocol is for preparing a 1 mL working solution.
- Prepare a 2 mg/mL clear stock solution of Mycmi-6 in DMSO.
- In a sterile tube, add 50 μL of the 2 mg/mL Mycmi-6 DMSO stock.
- Add 950 μL of corn oil and mix thoroughly.
- The mixed solution should be used immediately for optimal results.[1]

In Vitro Cell-Based Assays

- 1. Cell Viability Assay (MTT or WST-1): This protocol is designed to assess the effect of **Mycmi-6** on the proliferation of cancer cell lines.
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of Mycmi-6 in culture medium from a DMSO stock. The
 final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the
 medium in the wells with the Mycmi-6 containing medium. Include a vehicle control (DMSO
 only).



- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
- 2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining): This protocol quantifies the induction of apoptosis by **Mycmi-6**.
- Cell Treatment: Seed cells in a 6-well plate and treat with **Mycmi-6** at the desired concentration (e.g., 1x and 2x Gl₅₀) for 24-48 hours. Include a vehicle control.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells
 are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis
 or necrosis.

In Vivo Xenograft Study

This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of Mycmi-6.[5]

Animal Model: Use 6-8 week old athymic nude mice.



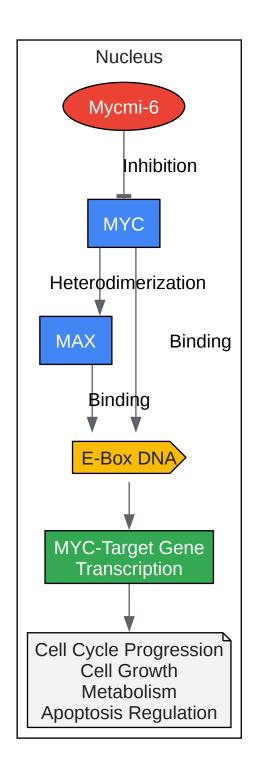




- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MYCN-amplified SK-N-DZ neuroblastoma cells) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a volume of 100-200 mm³.
- Treatment: Randomly assign mice to treatment and vehicle control groups. Administer
 Mycmi-6 (e.g., 20 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection for 1-2 weeks.[2][5]
- Monitoring: Monitor tumor volume and body weight regularly.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
 Tissues can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation,
 TUNEL for apoptosis) or snap-frozen for molecular analysis (e.g., Western blot, isPLA for MYC:MAX interaction).[5]

Visualizations

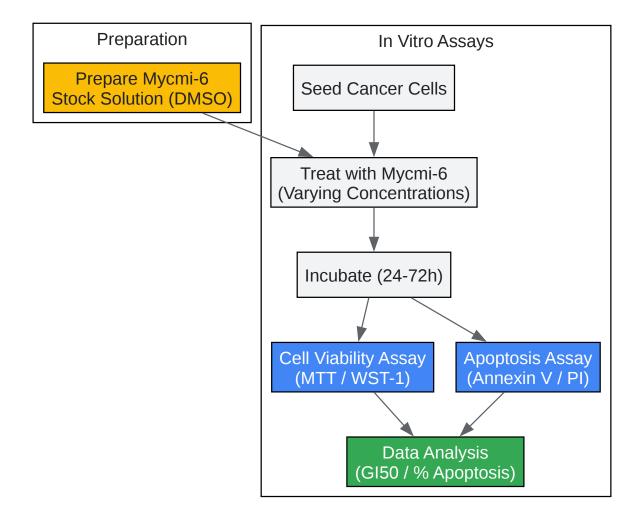




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Caption: **Mycmi-6** inhibits the MYC signaling pathway by preventing MYC:MAX heterodimerization.

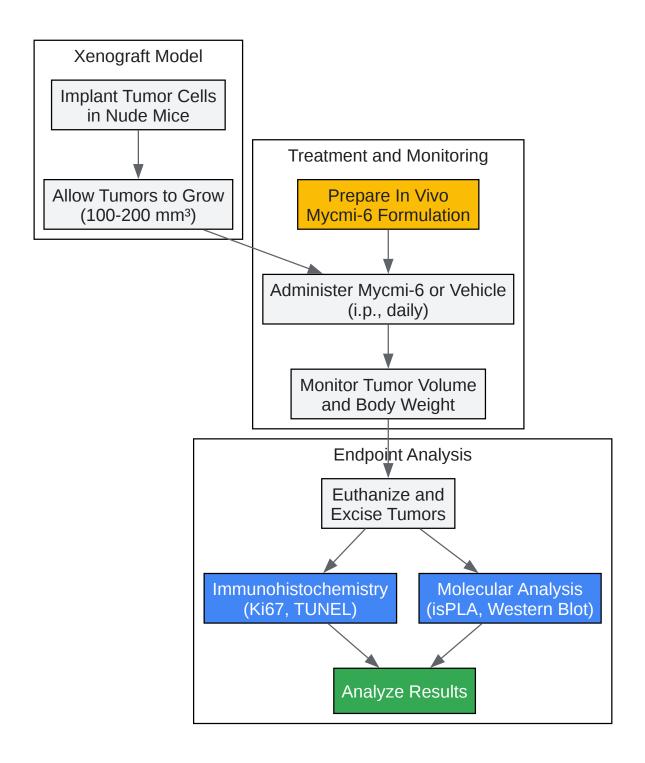




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Caption: General workflow for in vitro evaluation of Mycmi-6.





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Caption: Workflow for in vivo xenograft studies with Mycmi-6.



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